molecular formula C13H18O2 B1464376 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol CAS No. 1251199-92-4

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol

Cat. No. B1464376
CAS RN: 1251199-92-4
M. Wt: 206.28 g/mol
InChI Key: BEZPHADQLNSEQG-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol is a chemical compound with the CAS Number: 1251199-92-4. It has a molecular weight of 206.28 . The IUPAC name for this compound is 2-(2-methoxybenzyl)cyclopentanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10,12,14H,4,6-7,9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is an oil . It is stored at -10 degrees Celsius .

Scientific Research Applications

Stereocontrolled Synthesis

Stereocontrolled synthesis techniques have been developed for compounds structurally related to 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol. These methods involve stepwise procedures that may include 1,3-dipolar cycloadditions and reduction processes to prepare racemic and chiral cyclopropanes and cyclopentanes, highlighting the versatility of cyclopentan-1-ol derivatives in synthetic chemistry (Baird, Huber, & Clegg, 2001).

Solvent Applications

Cyclopentyl methyl ether (CPME), closely related to the molecular structure , is recognized for its utility as a solvent in various chemical reactions. Its characteristics, such as solubility in organic solvents and stability under reaction conditions, make it a valuable solvent for reactions, extraction, and recrystallization processes in synthetic organic chemistry (Watanabe & Torisawa, 2013).

Chemical Precursor Role

Compounds structurally similar to this compound have been identified as chemical precursors in the synthesis of more complex molecules. For instance, derivatives have served as precursors for the synthesis of pharmaceutical compounds, demonstrating the foundational role these cyclopentan-1-ol derivatives play in medicinal chemistry research (Luo et al., 2022).

Polymerization Catalysts

The potential for cyclopentan-1-ol derivatives to act as intermediates in polymerization processes has been explored. These compounds can participate in radical homopolymerization, leading to polymers with desirable physical properties. This application underscores the importance of such derivatives in materials science and polymer chemistry (Moszner et al., 2003).

Reaction Medium for Radical Reactions

Cyclopentyl methyl ether, related to this compound, has been evaluated as a solvent for radical reactions. Its performance in facilitating various radical reactions highlights the chemical’s utility in organic synthesis, offering a safer and more efficient alternative to traditional solvents (Kobayashi et al., 2013).

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H315, H319, and H335 .

properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10,12,14H,4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZPHADQLNSEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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